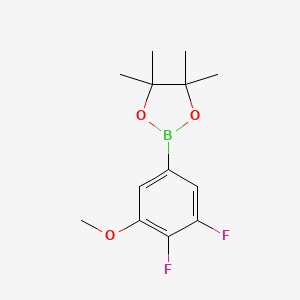

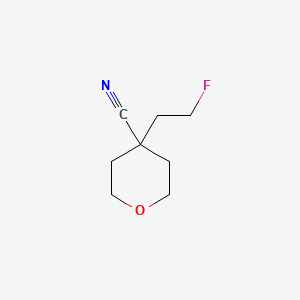

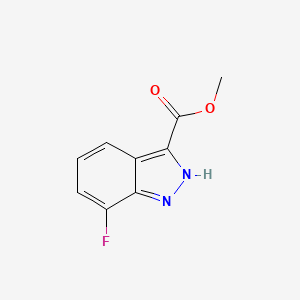

![molecular formula C9H21ClN2O2S B1393774 [1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride CAS No. 1286263-64-6](/img/structure/B1393774.png)

[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride

Übersicht

Beschreibung

“[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C9H21ClN2O2S . It is commonly referred to as IPSM.

Molecular Structure Analysis

The molecular weight of this compound is 256.79 g/mol . The IUPAC name is (1-propan-2-ylsulfonylpiperidin-4-yl)methanamine;hydrochloride . The InChI is InChI=1S/C9H20N2O2S.ClH/c1-8(2)14(12,13)11-5-3-9(7-10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H . The Canonical SMILES is CC©S(=O)(=O)N1CCC(CC1)CN.Cl .Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.79 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 256.1012268 g/mol . The topological polar surface area is 71.8 Ų . The heavy atom count is 15 .Wissenschaftliche Forschungsanwendungen

Piperidine Derivatives in Scientific Research

- Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application or Experimental Procedures : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidine Derivatives in Malaria Treatment

- Summary of the Application : Synthetic 1, 4-disubstituted piperidines have been found to have high selectivity for resistant Plasmodium falciparum, the parasite that causes malaria .

- Methods of Application or Experimental Procedures : Antiplasmodial activity was determined against cultured chloroquine-sensitive and resistant strains of P. falciparum by in vitro parasite growth inhibition .

- Results or Outcomes : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .

Piperidine Derivatives in Antidepressant Drugs

- Summary of the Application : Piperidine derivatives are used in the synthesis of a variety of antidepressant drugs . These drugs work by altering the balance of certain chemicals in the brain, which can help improve mood and relieve symptoms of depression .

- Methods of Application or Experimental Procedures : The synthesis of these drugs often involves the reaction of piperidine with various other compounds to form the desired derivative . This can involve a variety of chemical reactions, including cyclization, annulation, and amination .

- Results or Outcomes : The resulting drugs have been shown to be effective in treating depression, with many patients experiencing a significant improvement in their symptoms .

Piperidine Derivatives in Antimalarial Drugs

- Summary of the Application : Certain 1, 4-disubstituted piperidines have been found to have high selectivity for resistant Plasmodium falciparum, the parasite that causes malaria .

- Methods of Application or Experimental Procedures : Antiplasmodial activity was determined against cultured chloroquine-sensitive and resistant strains of P. falciparum by in vitro parasite growth inhibition .

- Results or Outcomes : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .

Piperidine Derivatives in Antipsychotic Drugs

- Summary of the Application : Piperidine derivatives are used in the synthesis of a variety of antipsychotic drugs . These drugs work by altering the balance of certain chemicals in the brain, which can help improve mood and relieve symptoms of psychosis .

- Methods of Application or Experimental Procedures : The synthesis of these drugs often involves the reaction of piperidine with various other compounds to form the desired derivative . This can involve a variety of chemical reactions, including cyclization, annulation, and amination .

- Results or Outcomes : The resulting drugs have been shown to be effective in treating psychosis, with many patients experiencing a significant improvement in their symptoms .

Piperidine Derivatives in Anticancer Drugs

- Summary of the Application : Certain piperidine derivatives have been found to have high selectivity for cancer cells . They work by inhibiting the growth of cancer cells and inducing apoptosis .

- Methods of Application or Experimental Procedures : Anticancer activity is determined by in vitro cell growth inhibition assays . The compounds are tested against various cancer cell lines to determine their efficacy .

- Results or Outcomes : The compounds have shown promising results in preclinical studies, with some demonstrating significant anticancer activity .

Eigenschaften

IUPAC Name |

(1-propan-2-ylsulfonylpiperidin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-8(2)14(12,13)11-5-3-9(7-10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHBIFNIXMGZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

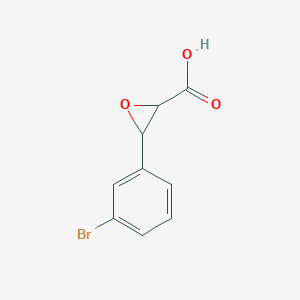

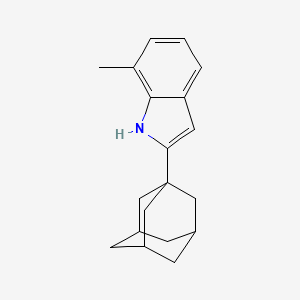

![ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate](/img/structure/B1393699.png)

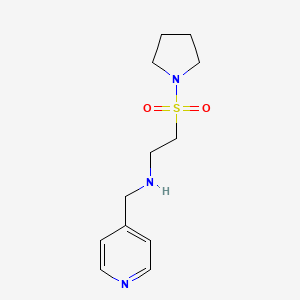

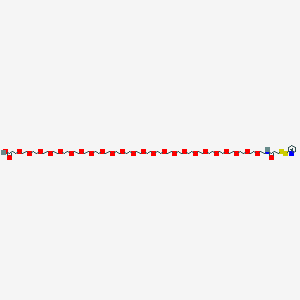

![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)

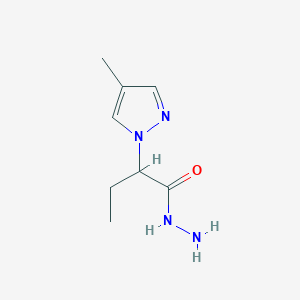

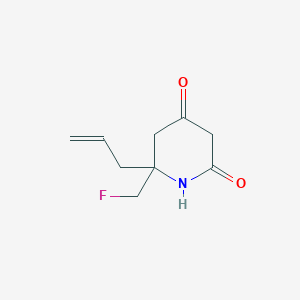

acetic acid](/img/structure/B1393714.png)